molecular formula C27H30Cl2N2O8S B12756661 4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate CAS No. 112446-49-8

4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate

Cat. No.: B12756661
CAS No.: 112446-49-8
M. Wt: 613.5 g/mol
InChI Key: OHMRSZHKSMHIPW-LVEZLNDCSA-N
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Description

4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenylthio group, making it a subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloro-2-((2-chlorophenyl)thio)benzaldehyde with 1-methylpiperazine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of certain functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenylthio group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1-(5-Chloro-2-phenyl)ethyl)-1-methylpiperazine: Lacks the thio group, resulting in different chemical properties.

    4-(1-(5-Chloro-2-((2-methylphenyl)thio)phenyl)ethyl)-1-methylpiperazine: Contains a methyl group instead of a chlorine atom, affecting its reactivity and biological activity.

Uniqueness

4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

112446-49-8

Molecular Formula

C27H30Cl2N2O8S

Molecular Weight

613.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(2-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine

InChI

InChI=1S/C19H22Cl2N2S.2C4H4O4/c1-14(23-11-9-22(2)10-12-23)16-13-15(20)7-8-18(16)24-19-6-4-3-5-17(19)21;2*5-3(6)1-2-4(7)8/h3-8,13-14H,9-12H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

OHMRSZHKSMHIPW-LVEZLNDCSA-N

Isomeric SMILES

CC(N1CCN(CC1)C)C2=C(C=CC(=C2)Cl)SC3=CC=CC=C3Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2Cl)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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